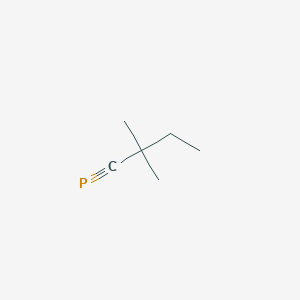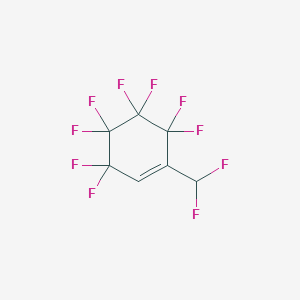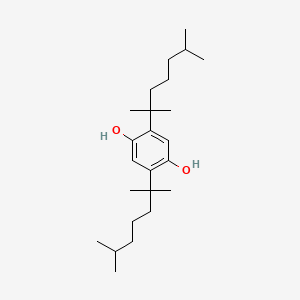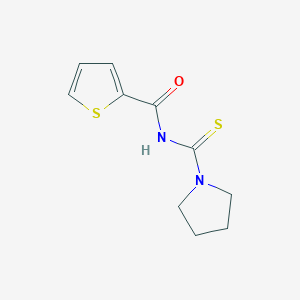![molecular formula C18H18N12O2S B14308980 N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) CAS No. 114155-23-6](/img/structure/B14308980.png)
N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is a complex organic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by its unique structure, which includes a sulfonyldi(4,1-phenylene) group linked to two 1,3,5-triazine-2,4,6-triamine moieties. The compound has significant applications in various fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with sulfonyldi(4,1-phenylene)amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with additional nucleophiles to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反応の分析
Types of Reactions
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, sulfonyldi(4,1-phenylene)amine, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
作用機序
The mechanism of action of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyldi(4,1-phenylene) group and triazine moieties provide a versatile platform for various chemical modifications and applications .
特性
CAS番号 |
114155-23-6 |
|---|---|
分子式 |
C18H18N12O2S |
分子量 |
466.5 g/mol |
IUPAC名 |
2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]sulfonylphenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N12O2S/c19-13-25-14(20)28-17(27-13)23-9-1-5-11(6-2-9)33(31,32)12-7-3-10(4-8-12)24-18-29-15(21)26-16(22)30-18/h1-8H,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30) |
InChIキー |
YMCONURVFWBOOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)C3=CC=C(C=C3)NC4=NC(=NC(=N4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)
![Cyclopentanol, 1-[2-(phenylthio)ethyl]-](/img/structure/B14308908.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)

![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)

![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)

![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)

![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
